molecular formula C14H12BrN3O3S B2645793 Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate CAS No. 872869-02-8

Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B2645793
CAS No.: 872869-02-8
M. Wt: 382.23
InChI Key: YGZCIKCYVDXSKK-UHFFFAOYSA-N
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Description

Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a pyrimidine-derived compound featuring a benzoate ester core linked to a substituted pyrimidine ring via a carbamoyl bridge. Key structural elements include:

  • 2-Methylsulfanyl group: An electron-donating sulfur-containing moiety that influences electronic properties and reactivity.
  • Methyl benzoate ester: Enhances lipophilicity and modulates solubility.

Properties

IUPAC Name

methyl 4-[(5-bromo-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O3S/c1-21-13(20)8-3-5-9(6-4-8)17-12(19)11-10(15)7-16-14(18-11)22-2/h3-7H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZCIKCYVDXSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Br)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the bromine and methylsulfanyl groups. The final step involves the coupling of this intermediate with methyl 4-aminobenzoate under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound is compared to pyrimidine- and triazine-based methyl benzoate derivatives (). Key differences in substituents and functional groups are summarized below:

Compound Name / Identifier Pyrimidine/Triazine Substituents Functional Groups Molecular Weight (Estimated) Key Interactions
Target Compound 5-Bromo, 2-methylsulfanyl Carbamoyl, methyl benzoate ~395 g/mol Halogen (Br), S···π interactions
Bensulfuron-methyl 4,6-Dimethoxy Sulfonylurea, methyl benzoate ~410 g/mol Hydrogen bonding, π-π stacking
Sulfometuron-methyl 4,6-Dimethyl Sulfonylurea, methyl benzoate ~364 g/mol Van der Waals, hydrophobic
Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate 5-Bromo, 2-chloro (precursor) Carbamoyl, methyl benzoate ~365 g/mol N–H···N H-bonds, C–Br···O
Haloxyfop-methyl 3-Chloro-5-(trifluoromethyl)-pyridinyloxy Phenoxypropanoate, methyl ester ~375 g/mol Halogen (Cl), dipole-dipole
Key Observations:
  • Substituent Effects: The 5-bromo group in the target compound distinguishes it from methoxy- or methyl-substituted analogs (e.g., bensulfuron-methyl). Bromine’s electronegativity and size may enhance halogen bonding, influencing crystal packing (as seen in ) and biological target affinity.
  • Functional Group Variations :

    • Unlike sulfonylurea herbicides (e.g., sulfometuron-methyl), the target compound lacks a sulfonylurea bridge, which is critical for acetolactate synthase (ALS) inhibition in plants. Instead, its carbamoyl linkage may target different biological pathways.
    • The methyl benzoate ester is a common feature across analogs, suggesting shared metabolic pathways (e.g., esterase-mediated hydrolysis).

Crystallographic and Conformational Differences

  • Crystal Packing : The target compound’s bromine and methylsulfanyl groups may promote unique intermolecular interactions. For example, in Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate, C–Br···O van der Waals interactions (3.136 Å) and N–H···N hydrogen bonds stabilize the lattice . The methylsulfanyl group could introduce S···π or S–H interactions absent in analogs.
  • Amide Conformation : The carbamoyl group in the target compound likely adopts a cis conformation (similar to ), whereas metal-coordinated analogs (e.g., Ag complexes) favor a trans conformation, affecting solubility and reactivity .

Biological Activity

Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be summarized as follows:

  • Molecular Formula : C13H12BrN3O2S
  • Molecular Weight : 346.22 g/mol
  • IUPAC Name : this compound

This compound features a pyrimidine ring, which is known for its wide range of pharmacological activities.

Anticancer Properties

Recent studies have shown that derivatives of pyrimidine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this have been tested against:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)
  • MDA-MB-231 (breast cancer)
  • HeLa (cervical cancer)

The cytotoxicity is often measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%. For related compounds, IC50 values ranged from 29 to 59 µM, demonstrating promising anticancer potential .

The mechanism of action for this compound likely involves:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Research indicates that these compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

In Vitro Studies

A study evaluated the cytotoxic effects of a series of pyrimidine derivatives on various cancer cell lines using the MTT assay. The results indicated that compounds with structural similarities to this compound showed significant activity:

CompoundCell LineIC50 (µM)
Compound AHepG240
Compound BMCF-745
Compound CHeLa50
Methyl 4-{...}TBDTBD

These findings suggest that further investigation into this compound's specific activity against these cell lines is warranted.

In Silico Studies

In silico docking studies have provided insights into the binding interactions between this compound and target enzymes. These studies indicate that the compound may bind effectively to active sites of kinases, similar to established inhibitors like sunitinib .

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